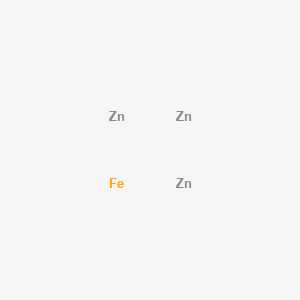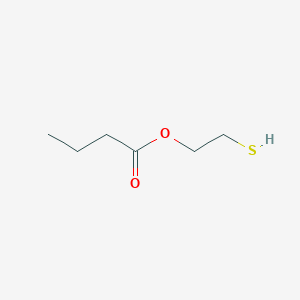
2-Sulfanylethyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfanylethyl butanoate is an ester compound characterized by the presence of a butanoate group and a sulfanyl group attached to an ethyl chain Esters are known for their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Sulfanylethyl butanoate can be synthesized through the esterification reaction between butanoic acid and 2-mercaptoethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
Butanoic acid+2-MercaptoethanolH2SO42-Sulfanylethyl butanoate+Water
Industrial Production Methods: On an industrial scale, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the by-products and unreacted starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides, alcohols, or other esters.
Wissenschaftliche Forschungsanwendungen
2-Sulfanylethyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-sulfanylethyl butanoate involves its interaction with specific molecular targets. The sulfanyl group can form hydrogen bonds and interact with thiol groups in proteins, potentially affecting their function. The ester group can undergo hydrolysis, releasing butanoic acid and 2-mercaptoethanol, which can further interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
Ethyl butanoate: An ester with a similar structure but without the sulfanyl group.
Methyl butanoate: Another ester with a similar carbon chain length but different alkyl group.
2-Sulfanylethyl acetate: Similar to 2-sulfanylethyl butanoate but with an acetate group instead of a butanoate group.
Uniqueness: this compound is unique due to the presence of both an ester and a sulfanyl group, which imparts distinct chemical and biological properties. The sulfanyl group can participate in unique interactions and reactions not possible with simple esters like ethyl butanoate or methyl butanoate.
Eigenschaften
CAS-Nummer |
60642-65-1 |
|---|---|
Molekularformel |
C6H12O2S |
Molekulargewicht |
148.23 g/mol |
IUPAC-Name |
2-sulfanylethyl butanoate |
InChI |
InChI=1S/C6H12O2S/c1-2-3-6(7)8-4-5-9/h9H,2-5H2,1H3 |
InChI-Schlüssel |
DLZYFIFYWZEAEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


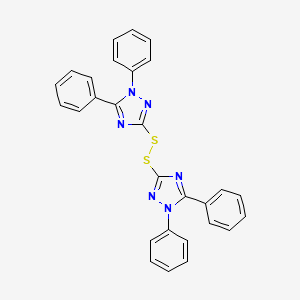
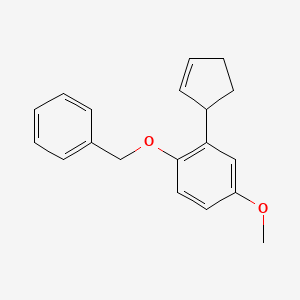

![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
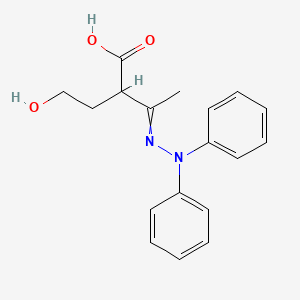
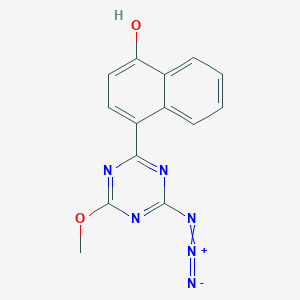
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
![N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14597821.png)
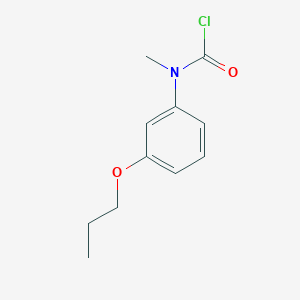
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
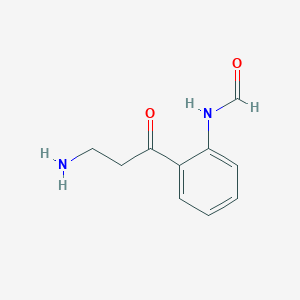
![5-[(4-Hydroxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14597844.png)
